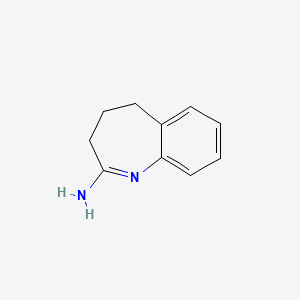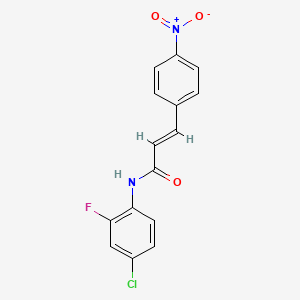
N-(2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, commonly known as MOBA, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. MOBA belongs to the family of benzoxazole derivatives, which have been found to possess a wide range of biological activities such as antitumor, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of MOBA is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins in the body, leading to the suppression of various biological processes.
Biochemical and Physiological Effects:
Studies have shown that MOBA exhibits significant biochemical and physiological effects, such as the inhibition of tumor cell proliferation, the reduction of inflammation, and the suppression of microbial growth. The compound has also been found to possess antioxidant and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
MOBA has several advantages for use in laboratory experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. However, the compound may have limitations in terms of its solubility and toxicity, which may affect its suitability for certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for the study of MOBA. One area of research could focus on the development of new drugs based on the structure of MOBA, with the aim of improving its biological activity and reducing its toxicity. Another area of research could be the investigation of the compound's potential applications in the treatment of various diseases, such as cancer, inflammation, and microbial infections. Additionally, the study of MOBA's mechanism of action could provide valuable insights into the functioning of certain enzymes and proteins in the body, leading to the development of new therapeutic targets.
Synthesemethoden
The synthesis of MOBA can be achieved through a multi-step process involving the condensation of 2-aminobenzoic acid with 2-chloroacetyl chloride in the presence of a base, followed by the reaction with 2-methylphenylamine and 2-hydroxybenzaldehyde. The final product is obtained through the cyclization of the intermediate compound in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
MOBA has been extensively studied for its potential applications in various fields of scientific research such as medicinal chemistry, drug discovery, and organic synthesis. The compound has been found to possess significant biological activities, such as antitumor, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-6-2-3-7-12(11)17-15(19)10-18-13-8-4-5-9-14(13)21-16(18)20/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYXLWQJKJDYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Oxo-benzooxazol-3-yl)-N-o-tolyl-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-dimethyl-2-[1-(1-pyrrolidinyl)ethylidene]-1,3-cyclohexanedione](/img/structure/B5740579.png)

![5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone](/img/structure/B5740590.png)
![N-(4-acetylphenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B5740606.png)


![methyl [7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5740619.png)

![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)



![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)